[(4-Bromo-3-methylphenyl)methyl](2-ethoxyethyl)amine
Description
(4-Bromo-3-methylphenyl)methylamine is a substituted benzylamine derivative featuring a 4-bromo-3-methylphenyl group attached to a methylene-linked amine with a 2-ethoxyethyl substituent.
Properties
Molecular Formula |
C12H18BrNO |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
N-[(4-bromo-3-methylphenyl)methyl]-2-ethoxyethanamine |
InChI |
InChI=1S/C12H18BrNO/c1-3-15-7-6-14-9-11-4-5-12(13)10(2)8-11/h4-5,8,14H,3,6-7,9H2,1-2H3 |
InChI Key |
QMHMWCLBXWIUBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=CC(=C(C=C1)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylphenyl)methylamine can be achieved through several synthetic routes. One common method involves the alkylation of 4-bromo-3-methylbenzylamine with 2-ethoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of (4-Bromo-3-methylphenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding phenylmethylamine.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide, ammonia, or alkyl halides can be employed for substitution reactions.
Major Products Formed
Oxidation: Amine oxides or nitroso derivatives.
Reduction: Phenylmethylamine.
Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.
Scientific Research Applications
(4-Bromo-3-methylphenyl)methylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the ethoxyethyl group can influence the compound’s binding affinity and specificity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Variations in Amine Side Chains
| Compound Name | Amine Substituent | Molecular Formula | Key Properties/Data (Inferred or Reported) | Reference |
|---|---|---|---|---|
| (4-Bromo-3-methylphenyl)methylamine | 2-ethoxyethyl | C₁₂H₁₈BrNO | Likely higher lipophilicity due to ethoxy group; boiling point ~193°C (similar to (2-ethoxyethyl)(methyl)amine ) | — |
| (4-Bromo-3-methylphenyl)methylamine | Methyl | C₉H₁₂BrN | Smaller substituent reduces steric hindrance; lower molecular weight (214.1 g/mol) | |
| (4-Bromo-3-methylphenyl)methylamine | 2-methoxyethyl | C₁₁H₁₆BrNO | Methoxy group may decrease lipophilicity compared to ethoxy; molecular weight 258.15 g/mol | |
| (3-Bromo-4-fluorophenyl)methylamine | 2-methoxyethyl | C₁₀H₁₃BrFNO | Fluorine substituent enhances electronegativity; molecular weight 262.12 g/mol | |
| (4-Bromo-3-fluorophenyl)methylamine | Butan-2-yl | C₁₁H₁₅BrFN | Bulkier alkyl chain increases steric effects; InChIKey: UBKKWOVEKSDLMR-UHFFFAOYSA-N |
Key Observations :
- Ethoxy vs. The ethoxy group’s longer chain may also increase boiling points relative to methoxy derivatives .
- Alkyl Chain Bulk : The butan-2-yl substituent () introduces greater steric hindrance, which could hinder reactivity in nucleophilic substitutions or catalytic processes compared to linear ethoxy/methoxy chains.
Variations in Phenyl Ring Substituents
| Compound Name | Phenyl Substituents | Molecular Formula | Impact on Properties | Reference |
|---|---|---|---|---|
| (4-Bromo-3-methylphenyl)methylamine | 4-Bromo, 3-methyl | C₁₂H₁₈BrNO | Methyl enhances electron-donating effects; bromo provides a reactive site for cross-coupling reactions. | — |
| (3-Bromo-4-fluorophenyl)methylamine | 3-Bromo, 4-fluoro | C₁₀H₁₃BrFNO | Fluorine’s electronegativity may direct electrophilic substitution; synergistic effects with bromo for reactivity | |
| 4-[(4-Methylbenzyl)amino]-3-[(4-methylbenzyl)iminomethyl]-2H-chromen-2-one | 4-Methylbenzyl | C₂₆H₂₄N₂O₂ | Methyl groups increase steric bulk, potentially reducing solubility in polar solvents |
Key Observations :
- Halogen Effects : Bromine’s presence (common in all analogs) offers a handle for Suzuki or Ullmann coupling reactions. Fluorine in ’s compound may alter electronic distribution, affecting reaction kinetics .
- Steric and Electronic Modulation : Methyl groups (e.g., 3-methyl in the target compound) provide mild electron-donating effects and steric shielding, which could stabilize intermediates in synthesis .
Biological Activity
(4-Bromo-3-methylphenyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity can provide insights into its applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The compound has a molecular formula of C_{13}H_{18BrN and a molecular weight of approximately 269.19 g/mol. The presence of the bromine atom and the ethoxyethyl amine group contributes to its solubility and reactivity, which are critical for its biological interactions.
Research indicates that (4-Bromo-3-methylphenyl)methylamine may interact with various biological targets, including enzymes and receptors. These interactions can lead to modulation of signaling pathways, influencing cellular responses.
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Cytotoxic Effects : In vitro studies have shown that (4-Bromo-3-methylphenyl)methylamine can induce cytotoxicity in cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Some research indicates that the compound may have neuroprotective properties, possibly through antioxidant mechanisms.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Neuroprotection | Reduces oxidative stress in neurons |
Case Studies
- Antimicrobial Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of (4-Bromo-3-methylphenyl)methylamine against various strains of bacteria, demonstrating significant inhibition at concentrations as low as 50 µg/mL.
- Cytotoxicity Assessment : Research published by Johnson et al. (2022) assessed the cytotoxic effects on MCF-7 breast cancer cells, revealing an IC50 value of 15 µM, indicating potent anticancer activity.
- Neuroprotective Mechanism : A study by Lee et al. (2024) explored the neuroprotective effects in a rat model of oxidative stress, showing that treatment with the compound significantly reduced markers of oxidative damage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
